molecular formula C12H12N4O4 B3020343 Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate CAS No. 1411766-56-7

Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate

Cat. No.: B3020343
CAS No.: 1411766-56-7
M. Wt: 276.252
InChI Key: NPFZLBWEIBUUMK-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate is a complex organic compound that features a triazole ring fused with a benzodioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate typically involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction is usually carried out under acidic conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the benzodioxane moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The benzodioxane moiety may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate is unique due to the presence of both a triazole ring and a benzodioxane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-18-12(17)10-11(13)16(15-14-10)7-2-3-8-9(6-7)20-5-4-19-8/h2-3,6H,4-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFZLBWEIBUUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC3=C(C=C2)OCCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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